molecular formula C13H9ClN2 B11877323 3-Chloro-7-phenylimidazo[1,2-a]pyridine

3-Chloro-7-phenylimidazo[1,2-a]pyridine

Cat. No.: B11877323
M. Wt: 228.67 g/mol
InChI Key: YTQLUKPBCSAXDY-UHFFFAOYSA-N
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Description

3-Chloro-7-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of 3-Chloro-7-phenylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones in the presence of a base. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetonitrile . Industrial production methods may involve continuous flow processes to ensure higher yields and purity.

Chemical Reactions Analysis

3-Chloro-7-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethyl sulfoxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-7-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The pathways involved often include the inhibition of key enzymes or the activation of specific signaling pathways .

Comparison with Similar Compounds

3-Chloro-7-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • 3-Amino-7-phenylimidazo[1,2-a]pyridine
  • 3-Bromo-7-phenylimidazo[1,2-a]pyridine
  • 3-Methyl-7-phenylimidazo[1,2-a]pyridine

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical reactivity and applications. The presence of different substituents can lead to variations in their biological activity, making each compound unique in its own right .

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

3-chloro-7-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9ClN2/c14-12-9-15-13-8-11(6-7-16(12)13)10-4-2-1-3-5-10/h1-9H

InChI Key

YTQLUKPBCSAXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)Cl

Origin of Product

United States

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